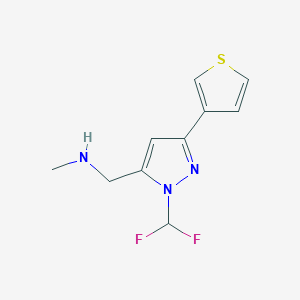
1-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Overview
Description
1-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C10H11F2N3S and its molecular weight is 243.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Pyrazoles
are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are known for their diverse biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer effects . The biological activity of pyrazoles is often attributed to their ability to interact with various enzymes and receptors in the body .
Thiophenes
are five-membered aromatic heterocycles containing four carbon atoms and one sulfur atom . Thiophene derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer activities . The biological activity of thiophenes is often attributed to their ability to interact with various biological targets, such as enzymes and receptors .
Biological Activity
The compound 1-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a pyrazole derivative that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring with a difluoromethyl group and a thiophene moiety, contributing to its unique chemical properties. The presence of these functional groups enhances its reactivity and selectivity towards biological targets.
Pharmacological Properties
Research indicates that pyrazole derivatives exhibit a wide range of pharmacological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, making them candidates for the treatment of inflammatory diseases .
- Anticancer Potential : Some studies suggest that pyrazole derivatives may inhibit cancer cell proliferation, indicating their potential as anticancer agents .
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors. The difluoromethyl group enhances binding affinity, while the thiophene ring may influence selectivity towards particular molecular targets. Further detailed studies are necessary to elucidate these pathways.
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this specific derivative.
- Antimicrobial Study : A study demonstrated that similar pyrazole compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications in the thiophene and pyrazole rings could enhance efficacy .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of pyrazole derivatives, where compounds with thiophene substitutions showed reduced inflammation in animal models. This suggests that this compound could also possess similar properties .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with related compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(trifluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl-N-methylmethanamine | Structure | Antimicrobial, Anti-inflammatory |
| 1-(difluoromethyl)-3-(furan-3-yl)-1H-pyrazol-5-yl-N-methylmethanamine | Structure | Anticancer, Antimicrobial |
The unique substitution pattern in this compound may enhance its stability and reactivity compared to these related compounds.
Properties
IUPAC Name |
1-[2-(difluoromethyl)-5-thiophen-3-ylpyrazol-3-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N3S/c1-13-5-8-4-9(7-2-3-16-6-7)14-15(8)10(11)12/h2-4,6,10,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNHVILVQOUTJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1C(F)F)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















